molecular formula C10H11N3O2 B11780461 3-Methyl-5-(5-methyl-1H-imidazol-2-yl)-1H-pyrrole-2-carboxylic acid

3-Methyl-5-(5-methyl-1H-imidazol-2-yl)-1H-pyrrole-2-carboxylic acid

Cat. No.: B11780461
M. Wt: 205.21 g/mol
InChI Key: VFMQFMXKGMQPMP-UHFFFAOYSA-N
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Description

3-Methyl-5-(5-methyl-1H-imidazol-2-yl)-1H-pyrrole-2-carboxylic acid (CAS: 2092757-53-2) is a heterocyclic compound featuring a pyrrole core substituted with a carboxylic acid group at position 2, a methyl group at position 3, and a 5-methylimidazol-2-yl moiety at position 5 . The compound is synthesized with high purity (97%) and is listed alongside analogs such as 5-(1H-imidazol-5-yl)-3-methyl-1H-pyrrole-2-carboxylic acid (CAS: 2090815-55-5), highlighting its relevance in medicinal and agrochemical research .

Properties

Molecular Formula

C10H11N3O2

Molecular Weight

205.21 g/mol

IUPAC Name

3-methyl-5-(5-methyl-1H-imidazol-2-yl)-1H-pyrrole-2-carboxylic acid

InChI

InChI=1S/C10H11N3O2/c1-5-3-7(13-8(5)10(14)15)9-11-4-6(2)12-9/h3-4,13H,1-2H3,(H,11,12)(H,14,15)

InChI Key

VFMQFMXKGMQPMP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC(=C1)C2=NC=C(N2)C)C(=O)O

Origin of Product

United States

Biological Activity

3-Methyl-5-(5-methyl-1H-imidazol-2-yl)-1H-pyrrole-2-carboxylic acid, a heterocyclic compound, has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings, highlighting its significance in medicinal chemistry.

The molecular formula of this compound is C10H11N3O2C_{10}H_{11}N_3O_2 with a molecular weight of 205.21 g/mol. The compound is characterized by the presence of a pyrrole ring fused with an imidazole moiety, which is known to influence its biological activity.

Anticancer Activity

Research indicates that derivatives of pyrrole compounds exhibit significant anticancer properties. For instance, studies have shown that certain substituted pyrroles can induce apoptosis in various cancer cell lines. A notable study demonstrated that compounds similar to this compound showed potent anti-proliferative effects against A549 lung adenocarcinoma cells, achieving viability reductions comparable to established chemotherapeutics like cisplatin .

CompoundCell LineViability Reduction (%)Reference
This compoundA54966%
Control (Cisplatin)A54970%

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. Similar pyrrole derivatives have demonstrated activity against multidrug-resistant strains of bacteria such as Staphylococcus aureus. The mechanism often involves disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Case Studies

Several case studies have reported the synthesis and evaluation of related compounds:

  • Synthesis and Evaluation : In a study focusing on pyrrole derivatives, compounds were synthesized and their biological activities were evaluated against various pathogens. The results indicated significant antimicrobial activity against resistant strains, suggesting that modifications in the structure could enhance efficacy .
  • Structure-Activity Relationship (SAR) : Detailed SAR studies revealed that specific substitutions on the pyrrole ring could enhance both anticancer and antimicrobial activities. For example, the introduction of electron-withdrawing groups was found to improve the potency against cancer cell lines .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to 3-Methyl-5-(5-methyl-1H-imidazol-2-yl)-1H-pyrrole-2-carboxylic acid exhibit notable antimicrobial properties. For instance, studies have shown that derivatives of pyrrole and imidazole can effectively inhibit bacterial strains such as Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antibiotics .

Anticancer Properties

The compound has been investigated for its anticancer potential. Certain analogs have demonstrated the ability to induce apoptosis in cancer cells through various pathways, including the inhibition of specific kinases involved in cell proliferation . The structural features of the compound facilitate interactions with target proteins, which can lead to enhanced therapeutic effects.

Enzyme Inhibition

This compound has also been studied for its role as an enzyme inhibitor. It has shown potential in inhibiting protein kinases, which are crucial in various signaling pathways associated with cancer progression and other diseases .

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal assessed the antimicrobial efficacy of synthesized pyrrole derivatives against common pathogens. The results indicated that certain derivatives exhibited significant inhibition zones in disc diffusion assays, highlighting their potential as new antimicrobial agents .

Case Study 2: Anticancer Mechanisms

In vitro studies on cancer cell lines revealed that compounds structurally related to this compound induced cell cycle arrest and apoptosis. These findings suggest that further development could lead to novel anticancer therapies targeting specific signaling pathways involved in tumor growth .

Comparison with Similar Compounds

Structural Analogs

Table 1: Structural Comparison of Pyrrole-Imidazole Derivatives
Compound Name CAS Number Substituents (Pyrrole Positions) Key Features Source
3-Methyl-5-(5-methyl-1H-imidazol-2-yl)-1H-pyrrole-2-carboxylic acid 2092757-53-2 3-Me, 5-(5-Me-imidazol-2-yl), 2-COOH Dual heterocyclic system
5-(1H-Imidazol-5-yl)-3-methyl-1H-pyrrole-2-carboxylic acid 2090815-55-5 3-Me, 5-(imidazol-5-yl), 2-COOH Imidazole positional isomer
1H-Pyrrole-2-carboxylic acid Not specified 2-COOH Simplest pyrrole-carboxylic acid
Imazamox (Herbicide) 114311-32-9 Pyridine core with imidazolyl and COOH Pyridine-based agrochemical

Key Observations :

  • The target compound’s 5-methylimidazole substituent may enhance steric and electronic interactions compared to positional isomers like 5-(1H-imidazol-5-yl)-3-methyl-1H-pyrrole-2-carboxylic acid .

Key Observations :

  • The simpler 1H-pyrrole-2-carboxylic acid inhibits P. aeruginosa virulence by downregulating QS genes (lasI, lasR, etc.) without bactericidal effects, suggesting a non-toxic anti-infective mechanism . The target compound’s imidazole substituent may enhance binding to QS receptors or improve stability.
  • Imazamox’s pyridine-imidazole structure is optimized for plant enzyme inhibition, whereas the target compound’s pyrrole-imidazole scaffold may favor bacterial targets .

Pharmacological and Physicochemical Properties

  • Synthetic Feasibility : Both the target compound and its analogs in are synthesized with >97% purity, suggesting robust synthetic routes for pyrrole-imidazole systems .
  • Toxicity: Unlike docosanoic acid (behenic acid), which reduces bacterial viability, 1H-pyrrole-2-carboxylic acid derivatives show selective QS inhibition without growth effects, a trait likely preserved in the target compound .

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